molecular formula C8H11ClN4O B1347410 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine CAS No. 84762-69-6

4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine

Cat. No. B1347410
CAS RN: 84762-69-6
M. Wt: 214.65 g/mol
InChI Key: BKIARJNCNNZORY-UHFFFAOYSA-N
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Description

4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine is a chemical compound with the CAS Number: 84762-69-6. It has a molecular weight of 214.65 and its IUPAC name is 4-chloro-6-(4-morpholinyl)-5-pyrimidinylamine12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine from the web search results.



Molecular Structure Analysis

The molecular formula of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine is C8H11ClN4O. The InChI Code is 1S/C8H11ClN4O/c9-7-6(10)8(12-5-11-7)13-1-3-14-4-2-13/h5H,1-4,10H212.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine from the web search results.



Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine is 214.6512. However, I couldn’t find more detailed physical and chemical properties from the web search results.


Scientific Research Applications

Synthesis and Biological Activities

Applications in Imaging and Disease Research

  • In Parkinson's disease research, derivatives of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine, such as HG-10-102-01, have been used in the synthesis of potential PET imaging agents, aiding in the visualization of the LRRK2 enzyme (Wang, Gao, Xu, & Zheng, 2017).

Pharmacophoric Applications

  • The structure has been identified as a key component in the development of inhibitors for the PI3K-AKT-mTOR pathway, a significant target in cancer therapy. Its ability to form hydrogen bonds and adopt a co-planar conformation makes it a valuable pharmacophore (Hobbs et al., 2019).

Antimicrobial and Antitubercular Activities

  • Several studies have synthesized new compounds based on 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine that exhibit significant antimicrobial and antitubercular activities. These findings suggest potential use in designing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Structural Analysis and Framework Development

  • The compound has been studied for its electronic polarization and hydrogen-bonded sheet structures. Such studies provide insights into its geometric and electronic properties, which are essential for drug development and material science (Orozco et al., 2008).

Safety And Hazards

The safety information available indicates that 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine is an irritant1.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine from the web search results.


Please note that this information might not be complete or up-to-date. For a comprehensive analysis, please refer to scientific literature and databases. If you are planning to handle this chemical, please ensure to follow appropriate safety measures and guidelines.


properties

IUPAC Name

4-chloro-6-morpholin-4-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4O/c9-7-6(10)8(12-5-11-7)13-1-3-14-4-2-13/h5H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIARJNCNNZORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360131
Record name 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine

CAS RN

84762-69-6
Record name 4-Chloro-6-(4-morpholinyl)-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84762-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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